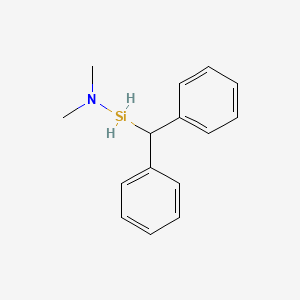
1-benzhydryl-N,N-dimethylsilanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-benzhydryl-N,N-dimethylsilanamine is an organic compound that belongs to the class of benzhydryl compounds These compounds are characterized by the presence of a benzhydryl group, which consists of two benzene rings connected by a single methane carbon The compound also contains a silanamine group, which includes a silicon atom bonded to an amine group
Preparation Methods
The synthesis of 1-benzhydryl-N,N-dimethylsilanamine can be achieved through several synthetic routes. One common method involves the reaction of benzhydryl chloride with N,N-dimethylsilanamine in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified through recrystallization or column chromatography .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
1-benzhydryl-N,N-dimethylsilanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. This reaction typically leads to the formation of benzhydryl-N,N-dimethylsilanamine oxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other electrophiles.
Scientific Research Applications
1-benzhydryl-N,N-dimethylsilanamine has several scientific research applications, including:
Chemistry: The compound is used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Mechanism of Action
The mechanism of action of 1-benzhydryl-N,N-dimethylsilanamine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-benzhydryl-N,N-dimethylsilanamine can be compared with other benzhydryl compounds, such as:
Diphenhydramine: A well-known antihistamine with a similar benzhydryl structure.
Benzhydryl piperazine derivatives: These compounds have similar structural motifs and are used in various pharmacological applications.
Properties
Molecular Formula |
C15H19NSi |
|---|---|
Molecular Weight |
241.40 g/mol |
IUPAC Name |
N-benzhydrylsilyl-N-methylmethanamine |
InChI |
InChI=1S/C15H19NSi/c1-16(2)17-15(13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12,15H,17H2,1-2H3 |
InChI Key |
HRAMEXCEBWZUEN-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)[SiH2]C(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















